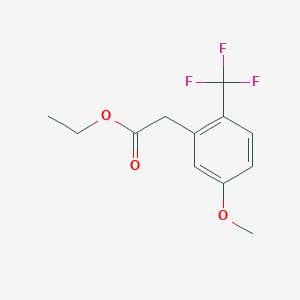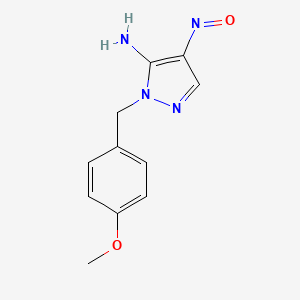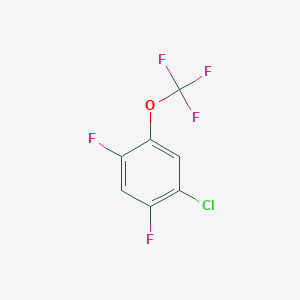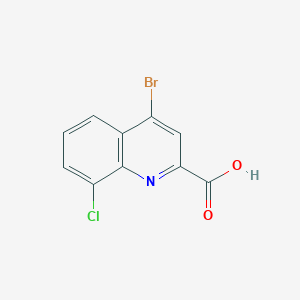
(R)-1-Butoxypropan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-1-Butoxypropan-2-ol is an organic compound with the molecular formula C7H16O2. It is a chiral secondary alcohol, meaning it has a specific three-dimensional arrangement that makes it non-superimposable on its mirror image. This compound is used in various industrial and scientific applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
®-1-Butoxypropan-2-ol can be synthesized through several methods. One common approach involves the reaction of ®-propylene oxide with butanol in the presence of a catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 50°C to 100°C and pressures of 1-5 atmospheres. The catalyst used can be an acid or a base, depending on the desired reaction pathway.
Industrial Production Methods
In industrial settings, ®-1-Butoxypropan-2-ol is produced using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic reaction as in the laboratory but is scaled up to handle larger quantities of reactants. The use of advanced catalysts and optimized reaction conditions helps to maximize efficiency and minimize waste.
Análisis De Reacciones Químicas
Types of Reactions
®-1-Butoxypropan-2-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form butoxypropanone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to butoxypropanol using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Lithium aluminum hydride in dry ether at low temperatures.
Substitution: Hydrochloric acid or sulfuric acid as catalysts at elevated temperatures.
Major Products Formed
Oxidation: Butoxypropanone
Reduction: Butoxypropanol
Substitution: Various substituted propanols depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
®-1-Butoxypropan-2-ol is used as a solvent and intermediate in organic synthesis. Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds.
Biology
In biological research, it is used as a reagent in the synthesis of biologically active molecules. Its ability to form hydrogen bonds makes it useful in studying enzyme-substrate interactions.
Medicine
The compound is investigated for its potential use in drug development, particularly in the synthesis of chiral drugs. Its unique properties allow for the creation of drugs with specific stereochemistry, which can improve efficacy and reduce side effects.
Industry
In the industrial sector, ®-1-Butoxypropan-2-ol is used as a solvent in coatings, inks, and adhesives. Its ability to dissolve a wide range of substances makes it versatile for various applications.
Mecanismo De Acción
The mechanism of action of ®-1-Butoxypropan-2-ol involves its interaction with various molecular targets. In chemical reactions, it acts as a nucleophile, attacking electrophilic centers in other molecules. In biological systems, it can interact with enzymes and proteins through hydrogen bonding and hydrophobic interactions, affecting their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
(S)-1-Butoxypropan-2-ol: The enantiomer of ®-1-Butoxypropan-2-ol, with similar chemical properties but different biological activity.
1-Butoxyethanol: A related compound with a shorter carbon chain, used as a solvent in various applications.
2-Butoxyethanol: Another similar compound, used in cleaning products and as a solvent.
Uniqueness
®-1-Butoxypropan-2-ol is unique due to its chiral nature, which allows it to be used in the synthesis of enantiomerically pure compounds. Its specific three-dimensional arrangement makes it valuable in applications where stereochemistry is crucial, such as drug development and asymmetric synthesis.
Propiedades
Fórmula molecular |
C7H16O2 |
|---|---|
Peso molecular |
132.20 g/mol |
Nombre IUPAC |
(2R)-1-butoxypropan-2-ol |
InChI |
InChI=1S/C7H16O2/c1-3-4-5-9-6-7(2)8/h7-8H,3-6H2,1-2H3/t7-/m1/s1 |
Clave InChI |
RWNUSVWFHDHRCJ-SSDOTTSWSA-N |
SMILES isomérico |
CCCCOC[C@@H](C)O |
SMILES canónico |
CCCCOCC(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![7-Benzyl-4-(2-fluoro-4-(trifluoromethyl)benzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B12956480.png)

![6-(Benzyloxy)bicyclo[3.1.0]hexan-3-ol](/img/structure/B12956492.png)
![(2S,3R)-3-(tert-Butyl)-4-(2,6-dimethoxyphenyl)-2-(2,4,6-triisopropylbenzyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B12956499.png)

